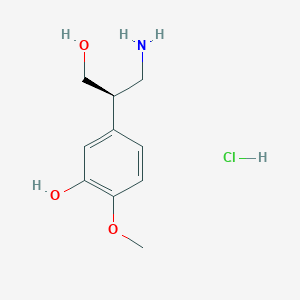
(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxy-4-methoxyphenyl)propionic acid is a chemical compound with the empirical formula C10H12O4 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for 3-(3-hydroxy-4-methoxyphenyl)propionic acid is COc1ccc (CCC (O)=O)cc1O . The InChI is 1S/C10H12O4/c1-14-9-4-2-7 (6-8 (9)11)3-5-10 (12)13/h2,4,6,11H,3,5H2,1H3, (H,12,13) .Chemical Reactions Analysis
The Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .Physical And Chemical Properties Analysis
3-(3-hydroxy-4-methoxyphenyl)propionic acid is a solid substance . Its molecular weight is 196.20 .Scientific Research Applications
Enantioselective Synthesis and Applications
Synthesis of Antihypertensive Agents : Research on β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine, a compound structurally related to the specified chemical, demonstrates its antihypertensive effects in animal models. This study also discusses the synthesis of the compound and its enantiomers, highlighting the potential for creating enantioselective drugs with specific biological activities (Crooij & Eliaers, 1969).
Chiral Recognition and Separation Technologies : A study on macrocyclic peptides demonstrates the differentiation of (R)- and (S)-amino acid ester salts by macrocyclic pseudopeptides, indicating a methodology that could be applied to separate enantiomers of compounds similar to "(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl" for research or therapeutic uses (Miyake et al., 1993).
Biochemical and Material Science Applications
Corrosion Inhibition : Research into the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates its efficacy as a corrosion inhibitor for mild steel in acidic conditions. This suggests that derivatives of "this compound" might find applications in protecting materials from corrosion (Bentiss et al., 2009).
Synthesis of Optical Active Intermediates : A study on the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine as an optical active intermediate for pharmaceuticals illustrates the potential for synthesizing intermediates from specific chiral compounds, which could be applicable for developing drugs or research chemicals (Fan et al., 2008).
Analytical Chemistry Applications
- High-Performance Liquid Chromatography (HPLC) : The separation of 3-substituted-(R,S)-beta-alanine derivatives using HPLC, as detailed by Chen, Qiu, and Xu (2005), indicates the importance of chromatographic techniques in analyzing and purifying compounds like "this compound". This could aid in the purification of enantiomers and derivatives for research purposes Chen, Qiu, & Xu, 2005.
Safety and Hazards
Properties
IUPAC Name |
5-[(2R)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFPWYNIVCKW-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CN)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)
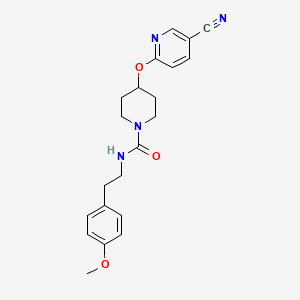
![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)
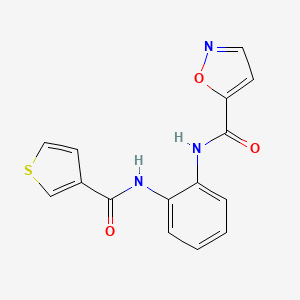
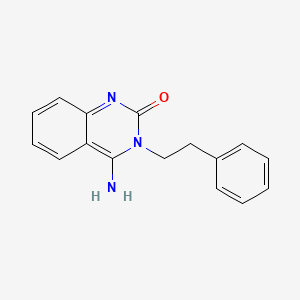

![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)
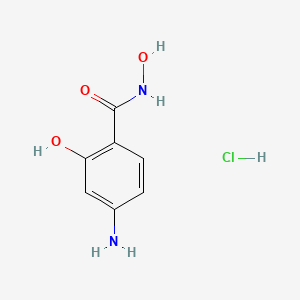
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)
![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)

